N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide
Beschreibung
N-{[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide is a benzimidazole derivative featuring a 2-fluorobenzyl group at the 1-position and a propanamide-substituted methyl group at the 2-position of the benzimidazole core. This compound’s structural uniqueness lies in its fluorinated aromatic moiety and the propanamide side chain, which may enhance its binding affinity and metabolic stability.
Eigenschaften
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-2-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMEHAHNDHLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride.
Attachment of Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity . The fluorobenzyl group enhances its binding affinity and specificity, while the propanamide moiety contributes to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
Compound A: Bliretrigine (C19H25N5O2)
- Structure: (2S)-2-({[1-Ethyl-6-(4-methylphenoxy)-1H-benzimidazol-2-yl]methyl}amino)propanamide .
- Key Differences: Substitution at 1-position: Ethyl and 4-methylphenoxy groups (vs. 2-fluorobenzyl in the target compound). Propanamide linkage: Attached via an amino group (vs. methyl group in the target).
- The ethyl group may reduce steric hindrance compared to the bulkier 2-fluorobenzyl substituent.
Compound B: 2-(1-Methyl-1H-Benzimidazol-2-yl)-N-(5-Methylisoxazol-3-yl)Propanamide
- Structure : Features a methyl group at the 1-position and an isoxazole-linked propanamide .
- Key Differences: 1-Methyl substitution (vs. Isoxazole moiety introduces hydrogen-bond acceptor sites.
- Implications :
- The isoxazole group may improve solubility but reduce lipophilicity compared to the fluorinated benzyl group.
Compound C: 1-(2-Fluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide
- Structure : Triazole core with 2-fluorobenzyl and carboxamide groups .
- Key Differences :
- Triazole ring (vs. benzimidazole) alters hydrogen-bonding and rigidity.
- Direct carboxamide attachment (vs. propanamide chain).
- Implications :
- The triazole’s smaller size may enhance metabolic stability but reduce binding affinity for benzimidazole-specific targets.
Compound D: N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-Biphenyl-4-yl)Propanamide
- Structure : Indole and biphenyl substituents with a propanamide chain .
- Key Differences: Indole moiety (vs. Fluorine on biphenyl (vs. benzyl group) alters spatial orientation.
- Implications :
- The biphenyl group may enhance π-π interactions but increase molecular weight (MW = 376 g/mol vs. 310 g/mol for the target).
Physicochemical and Pharmacological Properties
- Key Observations :
- The target compound’s 2-fluorobenzyl group contributes to higher LogP (3.1) compared to Compound C (2.0), suggesting better membrane permeability.
- Bliretrigine’s sodium channel blocking activity highlights the pharmacological relevance of benzimidazole-propanamide hybrids .
Biologische Aktivität
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound, with a molecular formula of and a molecular weight of approximately 363.39 g/mol, exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Synthesis
The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves several key steps:
- Formation of the Benzimidazole Core : The benzimidazole core is synthesized by condensing o-phenylenediamine with suitable reagents.
- Introduction of the Fluorobenzyl Group : This step is achieved through nucleophilic substitution reactions using 2-fluorobenzyl chloride.
- Attachment of the Propanamide Moiety : The final step involves reacting the intermediate with propanoyl chloride to yield the target compound.
This synthetic pathway highlights the compound's structural complexity and its potential for modification to enhance biological activity.
Biological Activities
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide has been studied for various biological activities, including:
- Antimicrobial Properties : Compounds within the benzimidazole class are known for their antimicrobial effects. N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide has shown promise as an inhibitor of the Equilibrative Nucleoside Transporter, which is crucial in treating infections caused by Plasmodium falciparum, the malaria-causing parasite .
- Anticancer Activity : Research indicates that similar benzimidazole derivatives can modulate signaling pathways involved in tumor growth and metastasis. The unique combination of a fluorinated aromatic substituent and a furan ring in this compound potentially enhances its bioactivity compared to other derivatives lacking such modifications .
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the mechanisms through which N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide may exert its effects:
- Antiproliferative Effects : A study on benzimidazole derivatives indicated that modifications to the structure could lead to significant antiproliferative effects against various cancer cell lines. The introduction of specific functional groups, such as fluorinated aromatic rings, was correlated with increased efficacy in inhibiting cell growth .
- In Vivo Studies : Preclinical evaluations have shown that similar compounds exhibit favorable pharmacokinetic profiles, including enhanced metabolic stability and reduced toxicity. For instance, modifications aimed at improving bioavailability have led to compounds that demonstrate effective dosing in animal models without significant adverse effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide | Structure | Antimicrobial properties |
| N-[1-(1H-benzimidazol-2-yl)ethyl]-2-furamide | Structure | Potential anticancer activity |
| N-{[1-(benzyl)-1H-benzimidazol-2-yl]methyl}benzamide | Structure | Antiproliferative effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
